1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis of Pyrazole Derivatives
The compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of various pyrazole derivatives. For instance, Xu Li-feng et al. (2011) described the synthesis of three new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives using 2,4-dichlorobenzyl cyanide through a series of reactions including acetylation, condensation with hydrazine hydrate, and reaction with diethyl 2-phenylmalonates to yield desired products. The structures of these pyrazolo [1,5-a] pyrimidines were characterized by IR and 1HNMR, highlighting their potential in medicinal chemistry due to pyrazolo [1,5-a] pyrimidines' biological activities (Xu Li-feng, 2011).
Chemical Reactivity and Formation of Isothiazoles
The reactivity of similar compounds has been explored by Maria Koyioni et al. (2014), who investigated the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. Their study demonstrates the nuanced chemical reactivity of pyrazolamines under different pH conditions, providing insights into the synthetic versatility of pyrazole-based compounds (Maria Koyioni et al., 2014).
Development of Water-Soluble Pyrazolate Rhodium(I) Complexes
Glòria Esquius et al. (2000) synthesized new pyrazoles with aminoalkyl groups at position 4, which were reacted with [RhCl(COD)]2 to form water-soluble pyrazolate rhodium(I) complexes. Their work expands the application of pyrazole derivatives into the development of novel organometallic complexes with potential catalytic activities (Glòria Esquius et al., 2000).
Antibacterial and Antioxidant Activities
Research into the biological activities of pyrazole derivatives has also been extensive. For example, Rafah F. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives showing good antibacterial activity. Their work underscores the potential of pyrazole-based compounds in developing new antibacterial agents (Rafah F. Al-Smaisim, 2012).
Mechanism of Action
Target of Action
It is structurally similar to 2,4-dichlorobenzyl alcohol , which is known to have a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
The local anesthetic action of 2,4-Dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
For example, 2,4-Dichlorobenzyl alcohol has been shown to have a virucidal effect against a number of viruses associated with the common cold .
Result of Action
Based on the related compound, 2,4-dichlorobenzyl alcohol, we can infer that it may have antiseptic and local anesthetic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, the lifespan of certain viruses can be influenced by temperature and humidity . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOMSIDYLGGAIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178466 |
Source
|
Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
400749-62-4 |
Source
|
Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400749-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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